![molecular formula C23H31NOSi B14382542 N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide CAS No. 88108-91-2](/img/structure/B14382542.png)
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide is a compound that features a silyl protecting group, which is commonly used in organic synthesis. The tert-butyl(diphenyl)silyl group is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide typically involves the reaction of tert-butyl(diphenyl)silyl chloride with N-cyclohexylformamide. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether bond . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions to form silanols.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl group.
Major Products Formed
Oxidation: Silanols and other oxidized silicon compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted silyl ethers depending on the reagent used.
Aplicaciones Científicas De Investigación
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of specialty chemicals and materials where stability under acidic conditions is crucial.
Mecanismo De Acción
The mechanism of action of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide involves the formation of a stable silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the functional group from unwanted reactions. The stability of the silyl group under acidic conditions allows for selective reactions in complex synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl (TMS): Less sterically hindered and more easily removed under acidic conditions.
tert-Butyldimethylsilyl (TBDMS): Similar stability but slightly less bulky than tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More resistant to fluoride ions but less stable under acidic conditions.
Uniqueness
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide stands out due to its increased steric bulk and stability under acidic conditions. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required without compromising the integrity of other functional groups .
Propiedades
Número CAS |
88108-91-2 |
|---|---|
Fórmula molecular |
C23H31NOSi |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
N-[tert-butyl(diphenyl)silyl]-N-cyclohexylformamide |
InChI |
InChI=1S/C23H31NOSi/c1-23(2,3)26(21-15-9-5-10-16-21,22-17-11-6-12-18-22)24(19-25)20-13-7-4-8-14-20/h5-6,9-12,15-20H,4,7-8,13-14H2,1-3H3 |
Clave InChI |
OFLFCCZDCIGSBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


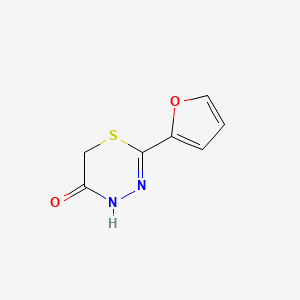
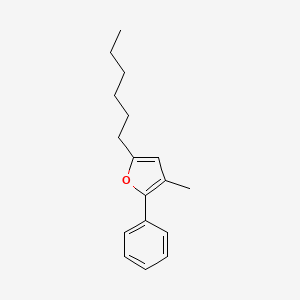


![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
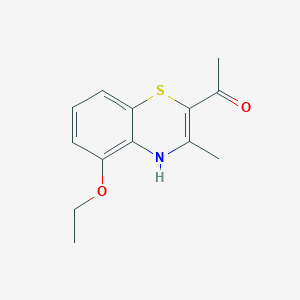
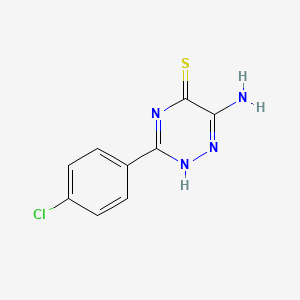
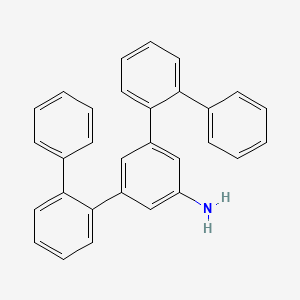

![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
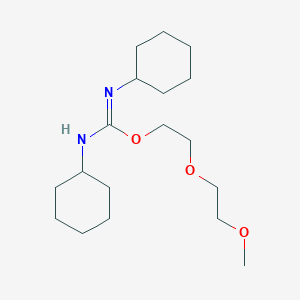
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)

